molecular formula C24H26N6O2S B299986 N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No. B299986
M. Wt: 462.6 g/mol
InChI Key: CJKOWYMGOCGKMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide, also known as "EDPTA" is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. EDPTA is a member of the pyrazole and triazole class of compounds that have been shown to exhibit a wide range of biological activities.

Mechanism of Action

The exact mechanism of action of EDPTA is not fully understood. However, it is believed that EDPTA exerts its biological activity by inhibiting key enzymes and signaling pathways involved in cell growth and proliferation. EDPTA has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division.
Biochemical and physiological effects:
EDPTA has been shown to induce apoptosis, or programmed cell death, in cancer cells. It also inhibits the migration and invasion of cancer cells, which are important processes in cancer metastasis. In addition, EDPTA has been shown to modulate the expression of various genes involved in cell cycle regulation, DNA repair, and apoptosis.

Advantages and Limitations for Lab Experiments

One of the main advantages of using EDPTA in lab experiments is its potent biological activity against cancer cells, fungi, and bacteria. This makes it a valuable tool for studying the mechanisms of cell growth and proliferation, as well as for developing new anticancer, antifungal, and antibacterial agents. However, one of the limitations of using EDPTA is its relatively low solubility in water, which can make it difficult to prepare stock solutions for experiments.

Future Directions

There are several potential future directions for research on EDPTA. One area of interest is the development of new formulations or delivery systems that can improve the solubility and bioavailability of EDPTA. Another area of interest is the identification of the specific molecular targets of EDPTA, which could provide valuable insights into its mechanism of action. Finally, there is a need for further in vivo studies to evaluate the efficacy and safety of EDPTA as a potential therapeutic agent.

Synthesis Methods

The synthesis of EDPTA involves the reaction of 1-ethyl-3,5-dimethyl-1H-pyrazole-4-carboxylic acid with 5-(4-methoxyphenyl)-1-phenyl-1H-1,2,4-triazole-3-thiol in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is purified by column chromatography to yield EDPTA as a white solid.

Scientific Research Applications

EDPTA has been extensively studied for its potential therapeutic applications, including its anticancer, antifungal, and antibacterial properties. In vitro studies have shown that EDPTA exhibits potent cytotoxic activity against various cancer cell lines, including breast, lung, and colon cancer cells. EDPTA has also been shown to inhibit the growth of several pathogenic fungi and bacteria, including Candida albicans and Staphylococcus aureus.

properties

Product Name

N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Molecular Formula

C24H26N6O2S

Molecular Weight

462.6 g/mol

IUPAC Name

N-(1-ethyl-3,5-dimethylpyrazol-4-yl)-2-[[5-(4-methoxyphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C24H26N6O2S/c1-5-29-17(3)22(16(2)28-29)25-21(31)15-33-24-27-26-23(18-11-13-20(32-4)14-12-18)30(24)19-9-7-6-8-10-19/h6-14H,5,15H2,1-4H3,(H,25,31)

InChI Key

CJKOWYMGOCGKMC-UHFFFAOYSA-N

SMILES

CCN1C(=C(C(=N1)C)NC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC=C(C=C4)OC)C

Canonical SMILES

CCN1C(=C(C(=N1)C)NC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC=C(C=C4)OC)C

Origin of Product

United States

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